Formicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

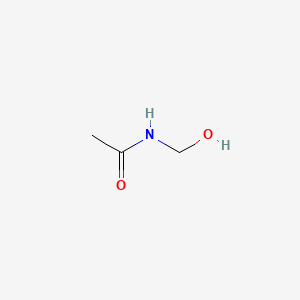

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211543 | |

| Record name | Formicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-51-4 | |

| Record name | N-(Hydroxymethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Formicin: A Technical Guide to a Novel Lantibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin is a novel, two-component broad-spectrum lantibiotic with significant potential in the ongoing search for new antimicrobial agents. This technical guide provides a comprehensive overview of the origin, discovery, biosynthesis, and mechanism of action of the this compound peptide. Detailed experimental protocols from the primary literature are provided, along with quantitative data on its antimicrobial activity. Furthermore, this guide includes visualizations of the key biological pathways and experimental workflows to facilitate a deeper understanding of this promising antimicrobial peptide.

Discovery and Origin

This compound was first isolated from Bacillus paralicheniformis strain APC 1576.[1][2][3] This bacterial strain was originally identified from the intestinal contents of a mackerel (Scomber scombrus), highlighting the marine environment as a promising source of novel antimicrobial compounds.[2][3] The discovery was the result of a screening program for antimicrobial-producing bacteria from diverse ecological niches.[2]

The initial identification of this compound was facilitated by genome mining of B. paralicheniformis APC 1576.[1][3] Analysis of the bacterial genome using the BAGEL3 bacteriocin (B1578144) mining software led to the identification of the this compound biosynthetic operon.[1] This bioinformatic approach predicted the production of a two-peptide lantibiotic, which was subsequently confirmed through purification and characterization.

Structural Characteristics

This compound is a two-component lantibiotic, meaning its antimicrobial activity is dependent on the synergistic action of two distinct peptides, designated this compound α and this compound β.[1][2][3] Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges.

The this compound peptides possess unique structural features that distinguish them from other two-component lantibiotics:

-

This compound α: This peptide is notably less hydrophobic than its counterparts in other lantibiotics. It carries a net positive charge of +2, making it one of the most positively charged α peptides in its class.[1][3]

-

This compound β: Uniquely, the β peptide has a net negative charge. This is attributed to the presence of an aspartic acid residue near the C-terminus.[1][3]

These distinct charge characteristics suggest a potentially novel variation in the mechanism of action of this compound compared to other lantibiotics.

Antimicrobial Activity

This compound exhibits a broad spectrum of inhibitory activity against Gram-positive bacteria, including several clinically significant pathogens.[1][2][3] Its efficacy against multidrug-resistant strains underscores its potential as a therapeutic agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Target Organism | MIC (µM) |

| Listeria monocytogenes | 1.2-2.5 |

| Staphylococcus aureus | 1.25-2.5 |

| Enterococcus faecium | 2.5 |

| Enterococcus faecalis | 2.5 |

| Clostridium difficile | 0.625-1.25 |

| Streptococcus mutans | 1.25 |

Note: The synergistic activity of both this compound α and β peptides is required to achieve these MIC values.

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound.

Isolation of Bacillus paralicheniformis APC 1576

-

Sample Collection: Intestinal contents were aseptically collected from mackerel (Scomber scombrus).

-

Dilution and Plating: Samples were serially diluted in a maximum recovery diluent.

-

Cultivation: Dilutions were plated on marine agar (B569324) (2216) and incubated for three days to allow for the growth of marine-adapted bacteria.

-

Screening: Individual colonies were screened for antimicrobial activity using agar-based deferred antagonism assays against a panel of indicator bacteria.

Culture Conditions for this compound Production

-

Medium: Bacillus paralicheniformis APC 1576 was cultured in a suitable broth medium, such as Tryptone Soya Broth (TSB) or marine broth.

-

Temperature: Optimal growth and bacteriocin production are typically achieved at temperatures between 30-37°C.

-

Aeration: Cultures were incubated with shaking to ensure adequate aeration.

-

Incubation Time: Production of this compound was observed to be maximal during the stationary phase of bacterial growth.

Purification of this compound Peptides

The purification of the two this compound peptides is a multi-step process:

-

Cell-Free Supernatant Preparation: The bacterial culture was centrifuged to pellet the cells, and the supernatant containing the secreted peptides was collected.

-

Cation Exchange Chromatography: The supernatant was applied to a cation exchange column. The this compound peptides were eluted using a salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions from the cation exchange chromatography showing antimicrobial activity were further purified by RP-HPLC. A C12 reverse-phase column was used, and the peptides were eluted with a gradient of acetonitrile (B52724) in trifluoroacetic acid (TFA). The α and β peptides were separated in this step.

-

Peptide Identification: The molecular weights of the purified peptides were confirmed by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the purified this compound peptides was determined using a broth microdilution method:

-

Preparation of Peptide Solutions: The purified this compound α and β peptides were serially diluted in a 96-well microtiter plate.

-

Inoculum Preparation: The target bacterial strains were grown to a standardized optical density and then diluted to the appropriate concentration.

-

Inoculation: The wells containing the peptide dilutions were inoculated with the bacterial suspension.

-

Incubation: The plates were incubated under appropriate conditions for the target bacteria.

-

MIC Determination: The MIC was recorded as the lowest concentration of the peptide combination that resulted in no visible growth of the bacteria.

Biosynthesis of this compound

The production of this compound is directed by a dedicated biosynthetic gene cluster. This cluster contains the structural genes for the precursor peptides and the genes encoding the enzymes required for their post-translational modification, transport, and immunity.

Figure 1: Proposed biosynthetic pathway of this compound.

The this compound gene cluster contains the following key components:

-

forAα and forAβ: These are the structural genes that encode the precursor peptides for this compound α and β, respectively. These precursors consist of an N-terminal leader peptide and a C-terminal propeptide.

-

forM: This gene encodes a LanM-like enzyme, which is a bifunctional protein responsible for both the dehydration of serine and threonine residues and the subsequent cyclization to form lanthionine and methyllanthionine bridges.

-

forT: This gene encodes a transporter protein that is responsible for the export of the modified precursor peptides out of the cell.

-

forP: This gene likely encodes a protease that cleaves off the leader peptide from the exported precursors, resulting in the active this compound peptides.

-

forI, forF, forE, forG: These genes are predicted to be involved in providing immunity to the producer organism, protecting it from the antimicrobial action of its own product.

Mechanism of Action

As a two-component lantibiotic, this compound's mechanism of action is believed to involve a synergistic interaction between the α and β peptides at the cell membrane of the target bacterium. The proposed mechanism is initiated by the binding of the this compound peptides to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.

Figure 2: Proposed mechanism of action of this compound.

The proposed steps in the mechanism of action are:

-

Binding to Lipid II: The this compound α peptide likely initiates the process by binding to Lipid II on the surface of the target bacterial cell.

-

Synergistic Interaction: The binding of the α peptide facilitates the recruitment and interaction of the β peptide, leading to the formation of a stable ternary complex.

-

Inhibition of Cell Wall Synthesis: The sequestration of Lipid II by the this compound complex prevents its use in the construction of the peptidoglycan layer, thereby inhibiting cell wall synthesis.

-

Pore Formation: The this compound-Lipid II complex is thought to oligomerize and insert into the cell membrane, forming pores. This leads to the leakage of essential ions and small molecules, ultimately causing cell death.

The unique charge properties of the this compound peptides may influence the specifics of these interactions, potentially leading to a more potent or distinct mode of action compared to other two-component lantibiotics.

Conclusion

This compound represents a significant discovery in the field of antimicrobial peptides. Its origin from a marine bacterium, unique structural features, and potent activity against pathogenic bacteria make it a compelling candidate for further research and development. The detailed understanding of its biosynthesis and mechanism of action provides a foundation for future bioengineering efforts to enhance its therapeutic properties. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Formicin from Bacillus paralicheniformis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Formicin is a novel, two-component lantibiotic produced by the marine bacterium Bacillus paralicheniformis APC 1576.[1][2] This broad-spectrum bacteriocin (B1578144) exhibits potent antimicrobial activity against a range of clinically significant Gram-positive pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2] Its unique structural features and mechanism of action make it a compelling candidate for the development of new antimicrobial agents. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its study.

Introduction to this compound and Bacillus paralicheniformis

Bacillus paralicheniformis is a Gram-positive, facultatively anaerobic bacterium found in diverse environments, including marine ecosystems and fermented foods. The strain APC 1576, isolated from the intestine of a mackerel, is a notable producer of this compound.[1][2]

This compound belongs to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges.[1][2] It is a two-component lantibiotic, requiring the synergistic action of two distinct peptides, designated Frcα and Frcβ, for its antimicrobial activity.[1]

Unique Structural Features:

-

Frcα Peptide: The this compound α peptide is distinguished by its relatively low hydrophobicity and a net positive charge of +2, making it one of the most positively charged α peptides among two-component lantibiotics.[1][2]

-

Frcβ Peptide: Uniquely, the this compound β peptide possesses a net negative charge due to the presence of an aspartic acid residue near its C-terminus.[1][2]

These distinct characteristics suggest a potentially novel variation in its mode of action compared to other lantibiotics.[1]

Biosynthesis of this compound

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Bacillus paralicheniformis APC 1576.[1][2] Genome sequencing has enabled the identification and characterization of the this compound operon.

Genetic Organization of the this compound Operon

The this compound BGC contains the structural genes encoding the precursor peptides for Frcα and Frcβ, as well as genes responsible for their post-translational modification, transport, and immunity.[1][2]

-

Structural Genes (frcα, frcβ): These genes encode the precursor peptides, which include an N-terminal leader peptide that is cleaved off during maturation.

-

Modification Enzymes (LanM-like proteins): These enzymes are responsible for the dehydration of serine and threonine residues and the subsequent formation of the characteristic lanthionine and methyllanthionine rings.

-

Transport Proteins (ABC transporters): These proteins facilitate the secretion of the mature this compound peptides out of the bacterial cell.

-

Immunity Proteins: These proteins protect the producing bacterium from the antimicrobial action of its own this compound.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity against various Gram-positive bacteria, including several that are of significant clinical concern.

Table 1: Antimicrobial Spectrum of this compound

| Target Organism | Activity Status |

| Staphylococcus aureus | Active |

| Clostridium difficile | Active |

| Listeria monocytogenes | Active |

| Enterococcus species | Active |

| Streptococcus mutans | Active |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are not yet publicly available in the reviewed literature.

Mechanism of Action

The antimicrobial activity of this compound, like other two-component lantibiotics, is believed to involve a dual mechanism of action that targets the bacterial cell envelope.

-

Binding to Lipid II: The Frcα peptide is thought to bind to Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall. This interaction serves as a docking molecule, concentrating the bacteriocin at the cell membrane.

-

Pore Formation: Following the binding of Frcα to Lipid II, the Frcβ peptide is recruited to the complex. The synergistic action of both peptides leads to the formation of pores in the cytoplasmic membrane of the target cell. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.

Experimental Protocols

This section outlines general methodologies for the study of this compound.

Isolation and Purification of this compound

The following is a general workflow for the purification of this compound from B. paralicheniformis APC 1576 culture supernatant.

Detailed Steps:

-

Culture Growth: Culture B. paralicheniformis APC 1576 in a suitable broth medium (e.g., Brain Heart Infusion) under optimal conditions for bacteriocin production.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the cell-free supernatant.

-

Hydrophobic Adsorption Chromatography: Pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with a low percentage of ethanol (e.g., 35%) to remove unbound components. Elute the bound peptides with a higher concentration of isopropanol or ethanol.

-

Solvent Evaporation: Remove the organic solvent from the eluate using a rotary evaporator.

-

Solid-Phase Extraction (SPE): Apply the concentrated sample to a C18 SPE cartridge. Wash the cartridge with a low percentage of ethanol and then elute the this compound peptides using a higher concentration of ethanol or isopropanol.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the SPE eluate to RP-HPLC on a C12 or C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid) to separate the Frcα and Frcβ peptides.

-

Purity and Concentration Determination: Analyze the purity of the fractions by analytical RP-HPLC and determine the peptide concentration.

Characterization by Mass Spectrometry

Protocol for MALDI-TOF Mass Spectrometry:

-

Sample Preparation: Mix a small aliquot of the purified this compound peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

Data Interpretation: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the this compound peptides, allowing for the determination of their molecular weights.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized inoculum of the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare two-fold serial dilutions of the purified this compound peptides in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the target bacterium.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Potential for Drug Development

The potent activity of this compound against drug-resistant Gram-positive pathogens, such as MRSA and C. difficile, highlights its potential as a therapeutic agent.[1] Its novel structure and mechanism of action may allow it to circumvent existing antibiotic resistance mechanisms. Further research is warranted to explore its efficacy in preclinical and clinical settings, as well as to investigate potential modifications to enhance its stability and activity.

Conclusion

This compound, a two-component lantibiotic from Bacillus paralicheniformis APC 1576, represents a promising new antimicrobial agent. Its unique structural features and potent activity against clinically relevant pathogens make it a subject of significant interest for future drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this novel bacteriocin.

References

The Discovery and Isolation of Formicin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin is a novel, broad-spectrum, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of the key processes involved in its production and analysis. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, natural product discovery, and antibiotic development.

Discovery of this compound

This compound was discovered during a screening program for antimicrobial-producing bacteria isolated from the intestine of a mackerel (Scomber scombrus).[3] The producing organism was identified as Bacillus paralicheniformis strain APC 1576.[1][2] Genome sequencing of this strain revealed the presence of a putative lantibiotic biosynthetic gene cluster, designated the this compound operon.[1][2] This operon contains the structural genes for the two this compound peptides, as well as genes involved in their post-translational modification, transport, and immunity.[1][2]

This compound Biosynthesis and Genetic Organization

The this compound biosynthetic gene cluster encodes the necessary machinery for the production of this two-component lantibiotic. A schematic representation of the gene cluster organization is provided below.

Caption: Organization of the this compound biosynthetic gene cluster.

Isolation and Purification of this compound

The isolation of this compound from the culture supernatant of B. paralicheniformis APC 1576 involves a multi-step purification process. A generalized workflow for this process is outlined below.

Experimental Protocol: this compound Purification

-

Bacterial Cultivation:

-

Culture Bacillus paralicheniformis APC 1576 in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C for 16-24 hours with shaking.

-

-

Harvesting of Supernatant:

-

Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Collect the cell-free supernatant, which contains the secreted this compound peptides.

-

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add ammonium sulfate to the supernatant to a final saturation of 40-60%.

-

Stir the mixture at 4°C for at least 4 hours to precipitate the proteins, including this compound.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

-

-

Resuspension and Desalting:

-

Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).

-

Desalt the sample using a desalting column or dialysis against the same buffer.

-

-

Cation Exchange Chromatography:

-

Load the desalted sample onto a cation exchange column (e.g., SP Sepharose).

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound peptides using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.

-

Collect fractions and test for antimicrobial activity.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the cation exchange chromatography.

-

Apply the pooled sample to a C18 reversed-phase HPLC column.

-

Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 220 nm and collect peaks corresponding to the two this compound peptides.

-

-

Purity Analysis:

-

Assess the purity of the final fractions by analytical RP-HPLC and mass spectrometry.

-

Caption: Workflow for the purification of this compound peptides.

Physicochemical Properties and Antimicrobial Activity

This compound is a two-component lantibiotic, consisting of an α and a β peptide that act synergistically to exert their antimicrobial effect.[3] The this compound α peptide is notable for being less hydrophobic and one of the most positively charged α peptides among two-peptide lantibiotics, with a +2 charge.[1][2] Uniquely, the this compound β peptide possesses a negative charge due to an aspartic acid residue in its C-terminus.[1][2]

Quantitative Data: Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including several clinically relevant pathogens.[1][2]

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available |

| Clostridium difficile | Data not available |

| Listeria monocytogenes | Data not available |

| Streptococcus mutans | Data not available |

| Enterococcus species | Data not available |

Note: Specific MIC values were not detailed in the provided search results. The table indicates the reported spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum:

-

Culture the target bacterial strain overnight in an appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL) in fresh broth.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the purified this compound peptides (individually and in combination) in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Mode of Action

The precise mode of action of this compound has not been fully elucidated, but like other lantibiotics, it is believed to involve interaction with the bacterial cell membrane. The unique charge characteristics of the α and β peptides may suggest a variation in its mechanism compared to other two-component lantibiotics.[1][2]

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising new antimicrobial agent with a broad spectrum of activity against Gram-positive pathogens. Its unique structural features and potent activity warrant further investigation for its potential therapeutic applications, particularly in an era of increasing antibiotic resistance.[1][2] This guide provides a foundational understanding of the discovery and isolation of this compound, offering detailed protocols and data to aid future research and development efforts.

References

An In-depth Technical Guide to the Lantibiotic Formicin: Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin is a novel, two-component broad-spectrum lantibiotic produced by Bacillus paralicheniformis APC 1576, a bacterium isolated from the intestine of a mackerel.[1] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and antimicrobial activity of this compound. Detailed experimental protocols for its purification and characterization are presented, alongside a visualization of its proposed signaling pathway. The unique characteristics of its constituent peptides, Frcα and Frcβ, offer promising avenues for the development of new antimicrobial agents against clinically relevant Gram-positive pathogens.

Introduction

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether bridges.[1][2] These structural features confer significant stability and potent antimicrobial activity. This compound, a recently discovered two-component lantibiotic, has demonstrated a broad spectrum of inhibition against numerous Gram-positive bacteria, including notorious pathogens such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in the discovery and development of novel antibiotics.

Structure and Amino Acid Sequence

This compound is comprised of two distinct peptides, designated Frcα and Frcβ, which act synergistically to exert their antimicrobial effect. The core amino acid sequences of these peptides have been determined through genomic analysis of the this compound biosynthetic gene cluster.[2]

This compound α (Frcα)

The Frcα peptide is characterized by a lower hydrophobicity and a net positive charge of +2, making it one of the most positively charged α-peptides among two-component lantibiotics.[1][2]

Core Amino Acid Sequence of Frcα:

This compound β (Frcβ)

The Frcβ peptide is unique among its class due to the presence of an aspartic acid residue near the C-terminus, which imparts a net negative charge.[1][2]

Core Amino Acid Sequence of Frcβ:

Table 1: Physicochemical Properties of this compound Peptides

| Peptide | Molecular Mass (Da) | Net Charge | Key Features |

| Frcα | 3254.34 | +2 | Low hydrophobicity, highly positive charge. |

| Frcβ | 2472.06 | -1 | Contains a C-terminal aspartic acid residue. |

Antimicrobial Activity

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Two-Component Lantibiotics Against Gram-Positive Bacteria

| Bacterial Species | Typical MIC Range (µg/mL) of other Lantibiotics |

| Staphylococcus aureus | 0.1 - 10 |

| Clostridium difficile | 0.5 - 20 |

| Listeria monocytogenes | 0.2 - 15 |

| Enterococcus faecalis | 1 - 50 |

| Streptococcus mutans | 0.5 - 25 |

Experimental Protocols

The following protocols are based on methodologies described for the isolation and characterization of this compound and other bacteriocins.

Isolation and Purification of this compound

4.1.1. Bacterial Culture and Production

-

Inoculate Bacillus paralicheniformis APC 1576 into an appropriate broth medium (e.g., Tryptone Soya Broth).

-

Incubate the culture at 37°C for 16-18 hours with agitation.

-

Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Collect the cell-free supernatant, which contains the secreted this compound peptides.

4.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

-

Apply the cell-free supernatant to a C12 Reverse-Phase HPLC column.

-

Elute the peptides using a gradient of acetonitrile (B52724) containing 0.1% trifluoroacetic acid. A typical gradient would be from 5% to 80% acetonitrile over 60 minutes.

-

Collect fractions and perform well diffusion assays against a sensitive indicator strain (e.g., Listeria monocytogenes) to identify the fractions containing the active this compound peptides.

-

Pool the active fractions and subject them to a second round of HPLC for further purification, using a shallower acetonitrile gradient to achieve high purity.

-

Lyophilize the purified fractions to obtain powdered this compound peptides.

Characterization of this compound

4.2.1. Mass Spectrometry

-

Determine the molecular mass of the purified Frcα and Frcβ peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

Compare the observed masses with the predicted masses from the gene sequences to confirm the identity of the peptides and to check for post-translational modifications.

4.2.2. Amino Acid Sequencing

-

Perform Edman degradation or tandem mass spectrometry (MS/MS) on the purified peptides to determine their amino acid sequences.

-

Compare the experimentally determined sequences with the sequences deduced from the biosynthetic gene cluster.

Mode of Action and Signaling Pathway

Lantibiotics, including two-component systems, are known to exert their antimicrobial activity by targeting lipid II, an essential precursor in bacterial cell wall biosynthesis.[3][4] The interaction with lipid II leads to the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane, ultimately causing cell death.

The proposed mechanism for this compound involves the Frcα peptide binding to lipid II, which then acts as a docking molecule for the Frcβ peptide. The synergistic action of both peptides leads to membrane disruption and pore formation.

Visualizing the this compound Signaling Pathway

The following diagram illustrates the proposed mode of action of this compound.

Caption: Proposed mode of action of the two-component lantibiotic, this compound.

Conclusion

This compound represents a promising new antimicrobial agent with a unique structure and potent activity against a range of Gram-positive pathogens. This technical guide has provided a detailed overview of its structure, amino acid sequence, and a framework for its experimental investigation. Further research into its precise MIC values, detailed mechanism of action, and potential for in vivo efficacy is warranted to fully explore its therapeutic potential in an era of growing antibiotic resistance.

References

- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific Binding of the α-Component of the Lantibiotic Lichenicidin to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity [mdpi.com]

An In-depth Technical Guide to the Unique Properties of Formicin Alpha and Beta Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin, a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, represents a novel antimicrobial agent with significant potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the unique physicochemical and biological properties of its constituent peptides, this compound alpha (α) and this compound beta (β). It details their distinct characteristics, antimicrobial activity, and proposed mechanism of action. Furthermore, this guide outlines established experimental protocols for the characterization of such peptides and visualizes key pathways and workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates due to their potent activity against a wide range of Gram-positive bacteria.[1][2][3] this compound, a recently identified two-component lantibiotic, exhibits a broad spectrum of inhibition against clinically relevant pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][3] This guide focuses on the unique attributes of the two active components of this compound, the α and β peptides, which in synergy, are responsible for its antimicrobial efficacy.

Unique Physicochemical Properties

This compound α and β peptides possess distinct characteristics that set them apart from other two-component lantibiotics.

-

This compound Alpha (α): This peptide is distinguished by its reduced hydrophobicity and a notable net positive charge of +2, making it one of the most positively charged α peptides in its class.[1][3] This high positive charge likely plays a crucial role in its initial interaction with the negatively charged bacterial cell envelope.

-

This compound Beta (β): Uniquely among known β peptides of two-component lantibiotics, this compound β carries a net negative charge.[1][3] This is attributed to the presence of an aspartic acid residue within its structure. This unusual negative charge suggests a potential variation in its mode of action compared to other lantibiotics.

Quantitative Data Summary

| Property | This compound Alpha (α) | This compound Beta (β) | Reference |

| Net Charge | +2 | Negative | [1][3] |

| Hydrophobicity | Less hydrophobic than equivalent lantibiotics | Not specified | [1][3] |

| Antimicrobial Spectrum | Active in synergy with this compound β against Gram-positive bacteria including S. aureus, C. difficile, L. monocytogenes | Active in synergy with this compound α against Gram-positive bacteria including S. aureus, C. difficile, L. monocytogenes | [1][3] |

Antimicrobial Activity and Mechanism of Action

The antimicrobial activity of this compound is dependent on the synergistic action of both the α and β peptides. The proposed mechanism of action for two-component lantibiotics involves a sequential process targeting the bacterial cell wall synthesis.

Proposed Signaling Pathway for Antimicrobial Action

The prevailing model for the mode of action of two-component lantibiotics suggests that the α-peptide initiates the process by binding to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall. This binding event is followed by the recruitment of the β-peptide to the α-peptide-Lipid II complex. The formation of this ternary complex is believed to lead to the disruption of the cell membrane, likely through pore formation, which ultimately results in cell death.

Caption: Proposed mechanism of action for this compound alpha and beta peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound peptides. These are generalized protocols based on standard practices in the field.

Purification of this compound Peptides

This protocol describes a general workflow for the purification of bacteriocins from Bacillus species.

Caption: General experimental workflow for the purification of this compound peptides.

Methodology:

-

Bacterial Culture: Bacillus paralicheniformis APC 1576 is cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) under optimal growth conditions.

-

Cell Separation: The culture is centrifuged to pellet the bacterial cells.

-

Supernatant Collection: The supernatant, containing the secreted this compound peptides, is carefully collected.

-

Purification: The supernatant is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity.

-

Fraction Collection: Fractions are collected at regular intervals as they elute from the column.

-

Activity Assay: Each fraction is tested for antimicrobial activity against a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus LMG 6901) using a well diffusion assay or a microtiter plate-based assay.

-

Mass Spectrometry: Fractions exhibiting antimicrobial activity are analyzed by MALDI-TOF mass spectrometry to identify those containing peptides with the expected molecular weights of this compound α and β.

-

Lyophilization: The purified, active fractions are pooled and lyophilized to obtain the peptides in a stable, powdered form.

Determination of Minimum Inhibitory Concentration (MIC)

Methodology:

-

Preparation of Peptide Solutions: Lyophilized this compound α and β peptides are reconstituted in a suitable sterile solvent (e.g., sterile water or a buffer) to create stock solutions.

-

Preparation of Bacterial Inoculum: A standardized inoculum of the target bacterial strain (e.g., S. aureus, C. difficile, or L. monocytogenes) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: A two-fold serial dilution of an equimolar mixture of this compound α and β is prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth (negative control) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere, and time) for the specific bacterial strain.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide mixture that completely inhibits the visible growth of the bacteria.

Analysis of Physicochemical Properties

Hydrophobicity Analysis:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of the peptides on a C18 column during RP-HPLC is indicative of their relative hydrophobicity. Peptides with longer retention times are generally more hydrophobic.

-

Hydrophobicity Index Calculation: The hydrophobicity of a peptide can be quantitatively estimated by calculating a hydrophobicity index based on the contribution of each amino acid residue. Various hydrophobicity scales are available for this purpose.

Charge Determination (Isoelectric Point - pI):

-

Isoelectric Focusing (IEF): This technique separates proteins and peptides based on their isoelectric point in a pH gradient. The pI is the pH at which the net charge of the molecule is zero.

-

In Silico Prediction: The theoretical isoelectric point of the peptides can be calculated based on their amino acid sequence using various online bioinformatics tools.

Interaction with Bacterial Signaling Pathways

The primary mode of action of lantibiotics like this compound is direct bactericidal activity through membrane disruption. However, there is growing interest in how these peptides might also modulate bacterial signaling pathways. While specific studies on this compound's interaction with signaling cascades are not yet available, it is plausible that the membrane stress caused by this compound could trigger bacterial two-component systems or other stress response pathways. Further research is needed to elucidate any such secondary effects.

Conclusion

This compound alpha and beta peptides represent a novel and unique two-component lantibiotic system. Their distinct physicochemical properties, particularly the high positive charge of the α peptide and the unprecedented negative charge of the β peptide, suggest a potentially novel variation of the established lantibiotic mode of action. Their broad-spectrum activity against important Gram-positive pathogens underscores their potential as future therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to further investigate and harness the potential of these fascinating antimicrobial peptides.

References

A Technical Guide to the Identification and Characterization of the Formicin Biosynthetic Gene Cluster

Executive Summary: Formicin A is a C-nucleoside antibiotic with a pyrazolopyrimidine base, exhibiting potent antiviral and cytotoxic properties.[1][2] As an isomer of adenosine, it serves as a powerful inhibitor of adenosine-utilizing enzymes.[1] The elucidation of its biosynthetic pathway is critical for enabling pathway engineering, generating novel analogs, and advancing drug development. This guide provides an in-depth technical overview of the methodologies used to identify, validate, and characterize the this compound biosynthetic gene cluster (for), with a focus on the producing organism Streptomyces kaniharaensis. It includes detailed experimental protocols, structured data tables, and pathway visualizations to support researchers in the field of natural product biosynthesis.

The this compound Biosynthetic Gene Cluster (for)

The biosynthesis of this compound is orchestrated by a dedicated set of genes, collectively known as a biosynthetic gene cluster (BGC). The identified for gene cluster in S. kaniharaensis is responsible for the assembly of the this compound molecule.[1] A unique feature of this cluster is its reliance on an enzyme from primary metabolism, illustrating a fascinating interplay between essential cellular processes and specialized metabolite production.[1]

Gene Composition of the for Cluster

The for cluster contains a suite of genes encoding enzymes homologous to those involved in de novo purine (B94841) biosynthesis, alongside other enzymes required for the unique chemical steps in this compound assembly.[2] Several key genes within the cluster have been characterized through gene deletion and in vitro functional assays.[1]

| Gene | Homolog/Enzyme Family | Putative Function in this compound Biosynthesis | Reference |

| forA | purA-like (Adenylosuccinate synthetase) | Catalyzes the conversion of formycin B 5'-phosphate to an intermediate in the pathway to formycin A 5'-phosphate. | [1] |

| forB | purB-like (Adenylosuccinate lyase) | Catalyzes a subsequent step in the conversion of formycin B 5'-phosphate to formycin A 5'-phosphate. | [1] |

| forC | purC-like (Phosphoribosylaminoimidazole-succinocarboxamide synthetase) | Involved in building the six-membered ring of the pyrazolopyrimidine core. | [1][2] |

| forH | purH-like (bifunctional) | A truncated homolog of PurH, containing only a cyclohydrolase domain. It participates in forming the pyrimidine (B1678525) ring. | [1][2][3] |

| forK | Lysine (B10760008) N6-hydroxylating monooxygenase | Catalyzes the hydroxylation of the ε-amino group of lysine in the early stages of the pathway. | [2][3] |

| forJ | Methionyl-tRNA synthase homolog | Involved in the coupling of lysine to glutamate (B1630785) during the formation of the N-N bond precursor. | [2] |

| forF, forT, forU, forL | Various | Essential for formycin A biosynthesis, as confirmed by gene deletion experiments. | [1] |

Interplay with Primary Metabolism

A critical finding in the study of this compound biosynthesis is that the for gene cluster is functionally incomplete.[1] The enzyme ForH is a truncated version of PurH, possessing only cyclohydrolase activity and lacking the formylase activity required to complete the pyrazolopyrimidine ring.[1][3] This functional gap is filled by the PurH enzyme from the cell's primary de novo purine biosynthesis pathway, which provides the necessary formylase activity.[1] This dependency is a clear example of the intricate links between primary and secondary metabolism.

Caption: Interplay between primary purine and secondary this compound biosynthesis.

Methodologies for Gene Cluster Identification and Validation

Identifying the for BGC requires a combination of genomic library screening, targeted gene disruption, and metabolite analysis.

BGC Identification Workflow

The initial identification of the for cluster was accomplished by constructing and screening a genomic library.[1] Modern approaches often supplement or replace this with genome mining, which uses bioinformatics tools to predict BGCs directly from sequence data.[4][5]

Caption: Experimental workflow for identifying the this compound BGC.

Experimental Protocol 1: Cosmid Library Construction and Screening

This protocol outlines the classical approach used to isolate the for gene cluster.[1]

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is extracted from a culture of S. kaniharaensis.

-

Partial Digestion: The gDNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb).

-

Ligation: The digested gDNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1) that has been prepared with a compatible restriction enzyme (e.g., BamHI).

-

Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a gigapackaging extract. The resulting phages are used to transduce an E. coli host strain.

-

Library Plating: The transduced E. coli are plated on selective medium to generate a library of colonies, each containing a different cosmid with a unique genomic insert.

-

PCR Screening: The library is screened by PCR. Primers are designed based on the sequences of suspected BGC genes (in this case, homologs of purine biosynthesis genes like purA, purC, and purH).[1]

-

Positive Clone Isolation: Colonies that yield a positive PCR result are isolated, and the cosmid DNA is purified for sequencing and further analysis.

Functional Validation by Gene Deletion

To confirm the role of the candidate BGC, targeted gene deletions are performed in the native producer. The resulting mutants are analyzed for changes in formycin production. The abolition or significant reduction of the target metabolite in a mutant strain provides strong evidence for the gene's involvement.[1]

| Gene Deletion Mutant | Effect on Formycin A Production | Reference |

| ΔforC | Not specified, but part of essential pathway | [1] |

| ΔforH | Significantly suppressed | [1] |

| ΔforU | Abolished | [1] |

| ΔforF | Abolished | [1] |

| ΔforT | Abolished | [1] |

| ΔforL | Production maintained (likely not essential) | [1] |

Elucidating the this compound Biosynthetic Pathway

With the BGC identified, the next step is to delineate the specific chemical transformations that lead to the final product. This involves a combination of bioinformatic prediction, in vitro enzyme assays, and analysis of pathway intermediates.

Caption: Proposed biosynthetic pathway for this compound A.

Experimental Protocol 2: Heterologous Expression in Aspergillus nidulans

When the native producer is genetically intractable or difficult to cultivate, heterologous expression is a powerful alternative for BGC characterization and compound production.[6][7] This protocol describes the use of episomal vectors in the fungal host Aspergillus nidulans.[6]

-

Vector Construction: The entire for BGC or sub-clusters are cloned into AMA1-based pYFAC vectors. These vectors support high transformation efficiency and episomal maintenance in A. nidulans.[6][7] Cloning can be achieved via yeast-based recombination (e.g., TAR cloning).

-

Protoplast Preparation: Mycelia from an actively growing culture of A. nidulans are harvested. The cell walls are digested using an enzymatic cocktail (e.g., Glucanex) to generate protoplasts.

-

Transformation: The pYFAC vectors carrying the BGC are introduced into the prepared protoplasts using a PEG-calcium mediated transformation method.

-

Selection and Cultivation: Transformed protoplasts are plated on selective regeneration medium. Resulting colonies are transferred to a suitable production medium to induce the expression of the heterologous genes.

-

Metabolite Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by HPLC and mass spectrometry (MS) to detect the production of this compound or pathway intermediates.

Experimental Protocol 3: Isolation and Characterization of this compound

This protocol provides a general framework for purifying this compound from a culture extract for structural confirmation and bioactivity testing.

-

Extraction: The fermentation broth (or heterologous expression culture) is centrifuged to separate the supernatant and mycelia. The supernatant is extracted with a solvent like ethyl acetate (B1210297).[8]

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel. A solvent gradient (e.g., from hexane (B92381) to ethyl acetate to methanol) is used to elute fractions of increasing polarity.

-

Bioassay-Guided Fractionation (Optional): Fractions are tested for the desired biological activity (e.g., antimicrobial or antiviral). Active fractions are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using preparative or semi-preparative HPLC, often with a C18 reverse-phase column.[9]

-

Structural Elucidation: The purity of the isolated compound is confirmed by analytical HPLC. Its chemical structure is determined using spectroscopic methods, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]

- 4. Identification of Natural Product Biosynthetic Gene Clusters from Bacterial Genomic Data | Springer Nature Experiments [experiments.springernature.com]

- 5. floraandfona.org.in [floraandfona.org.in]

- 6. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors | Springer Nature Experiments [experiments.springernature.com]

- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Formicin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin is a novel, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, a bacterium isolated from the intestine of a mackerel.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Gram-positive bacteria. This compound exhibits broad-spectrum inhibitory activity against a range of clinically significant pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1] Its unique structural features, particularly the distinct properties of its two constituent peptides, FomA and FomB, suggest a nuanced mode of action that involves a synergistic interaction at the bacterial cell envelope. This document details the proposed mechanism, summarizes the quantitative antimicrobial efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction to this compound: A Novel Two-Component Lantibiotic

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. This compound is distinguished as a two-component lantibiotic, requiring the synergistic action of two distinct peptides, FomA (the α-peptide) and FomB (the β-peptide), for its antimicrobial activity.

Several unique characteristics of the this compound peptides suggest a potentially novel variation in the mode of action for this class of bacteriocins. The FomA peptide is notably less hydrophobic than other equivalent lantibiotic α-peptides and possesses a charge of +2, making it one of the most positively charged α-peptides identified.[1] Conversely, the FomB peptide is unique in that it carries a negative charge due to an aspartic acid residue at its C-terminus.[1] This combination of a highly cationic α-peptide and an anionic β-peptide is a distinctive feature of this compound.

Core Mechanism of Action: A Synergistic Assault on the Bacterial Cell Envelope

The proposed mechanism of action for this compound against Gram-positive bacteria is a two-step process that culminates in the disruption of the bacterial cell membrane, leading to cell death. This model is based on the established mechanisms of other two-component lantibiotics and the unique properties of the this compound peptides.

Step 1: Initial Binding of FomA to the Bacterial Cell Membrane

The highly cationic nature of the FomA peptide facilitates its initial electrostatic attraction to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids and the phospholipid head groups of the cell membrane. It is hypothesized that FomA then interacts with Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This interaction serves to anchor FomA at the cell surface, effectively "docking" it to the membrane.

Step 2: Recruitment of FomB and Pore Formation

Following the binding of FomA to the cell membrane, it is proposed that a conformational change occurs, enabling the recruitment of the FomB peptide. The synergistic interaction between the FomA-Lipid II complex and the FomB peptide leads to the formation of a transmembrane pore. The insertion of this peptide complex into the membrane disrupts its integrity, leading to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.

Quantitative Data: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive bacteria. The following table summarizes the reported MIC values.

| Target Microorganism | Strain | MIC (µM) |

| Listeria monocytogenes | NCTC 11994 | 0.78 |

| Staphylococcus aureus | NCTC 6571 | 1.56 |

| Enterococcus faecium | NCTC 7171 | 3.13 |

| Enterococcus faecalis | NCTC 775 | 6.25 |

| Streptococcus mutans | NCTC 10449 | 1.56 |

| Clostridium difficile | NCTC 11209 | 0.78 |

| Bacillus cereus | NCTC 11145 | 1.56 |

Data extracted from Collins et al., 2016.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments used to characterize the antimicrobial activity of this compound.

Well-Diffusion Assay for Antimicrobial Activity

This assay is a qualitative method used to screen for antimicrobial activity of a producer strain or a purified compound.

Protocol:

-

Preparation of Indicator Lawn: A susceptible indicator strain is grown to mid-exponential phase in an appropriate broth medium (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth). The culture is then diluted to a standardized optical density (e.g., OD600 of 0.1) and used to inoculate molten agar (B569324) (e.g., Tryptic Soy Agar or Brain Heart Infusion Agar) at a ratio of 1:100 (v/v). The inoculated agar is then poured into sterile petri dishes and allowed to solidify.

-

Well Formation: Once the agar has solidified, sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer or a pipette tip.

-

Sample Application: A defined volume (e.g., 50-100 µl) of the test sample (e.g., cell-free supernatant of the producer strain or a purified solution of this compound) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: The plates are examined for a clear zone of no growth around the wells. The diameter of this zone of inhibition is measured to determine the extent of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used for this purpose.

Protocol:

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the purified this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: The target bacterial strain is grown to the mid-exponential phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/ml) in the same broth medium.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A positive control well (containing only the bacterial suspension and broth) and a negative control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

References

Formicin: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formicin is a novel two-component lantibiotic produced by the bacterium Bacillus paralicheniformis APC 1576, originally isolated from the intestine of a mackerel.[1][2] As a member of the class I bacteriocins, this compound exhibits a broad spectrum of activity against a variety of Gram-positive bacteria, including several clinically significant pathogens known for their resistance to conventional antibiotics.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of this compound against a range of Gram-positive bacteria.

| Target Microorganism | MIC (µM) |

| Listeria monocytogenes | 1.2 |

| Staphylococcus aureus | 2.5 |

| Clostridium difficile | 2.5 |

| Enterococcus faecium | 2.5 |

| Streptococcus mutans | 5.0 |

| Bacillus cereus | 1.2 |

Data extracted from Collins et al., 2016. The MIC values were determined using a broth microdilution method.

Mechanism of Action: A Two-Component System

This compound, like other two-component lantibiotics, employs a synergistic mechanism of action involving two distinct peptides, designated this compound α and this compound β. The currently accepted model suggests a sequential process targeting the bacterial cell envelope:

-

Lipid II Binding: The this compound α peptide initiates the antimicrobial action by binding to Lipid II, a crucial precursor molecule in the bacterial cell wall biosynthesis pathway. This interaction effectively sequesters Lipid II, thereby inhibiting the proper formation of the peptidoglycan layer.

-

Pore Formation: Following the binding of this compound α to Lipid II, the this compound β peptide is recruited to the complex. This interaction is thought to induce a conformational change, leading to the insertion of the complex into the cell membrane and the subsequent formation of a pore. This pore disrupts the membrane potential and allows for the leakage of essential ions and metabolites, ultimately leading to cell death.

Mandatory Visualizations

Signaling Pathway of this compound's Antimicrobial Action```dot

Caption: General workflow for the purification of this compound from B. paralicheniformis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Bacterial Inoculum:

- A single colony of the target Gram-positive bacterium is inoculated into a suitable broth medium (e.g., Brain Heart Infusion broth).

- The culture is incubated at the optimal temperature and conditions for the specific strain until it reaches the mid-logarithmic phase of growth.

- The bacterial suspension is then diluted in fresh broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions:

- A stock solution of purified this compound is prepared in a suitable solvent (e.g., sterile deionized water).

- A series of two-fold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 50 µL.

3. Inoculation and Incubation:

- An equal volume (50 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

- Positive (bacteria and broth, no this compound) and negative (broth only) controls are included on each plate.

- The plate is incubated at the optimal temperature for the bacterial strain for 18-24 hours.

4. Determination of MIC:

- Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Purification of this compound from Bacillus paralicheniformis APC 1576

This protocol outlines a general procedure for the isolation and purification of this compound.

1. Bacterial Culture and Supernatant Collection:

- Bacillus paralicheniformis APC 1576 is cultured in a large volume of appropriate production medium under optimal conditions to maximize this compound production.

- The culture is then centrifuged at high speed to pellet the bacterial cells.

- The resulting supernatant, containing the secreted this compound, is carefully collected.

2. Cation Exchange Chromatography:

- The cell-free supernatant is loaded onto a cation exchange chromatography column.

- The column is washed with a low-salt buffer to remove unbound proteins and other molecules.

- This compound is then eluted from the column using a salt gradient.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- The fractions collected from the cation exchange chromatography that show antimicrobial activity are pooled and subjected to further purification by RP-HPLC.

- A C18 column is typically used, and the peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA).

4. Fraction Analysis:

- Fractions are collected throughout the RP-HPLC run and are assayed for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).

- The active fractions are then analyzed by mass spectrometry to confirm the presence and purity of the this compound α and β peptides.

Conclusion

This compound represents a promising antimicrobial peptide with potent activity against a range of clinically relevant Gram-positive pathogens. Its unique two-component mechanism of action, targeting the essential cell wall precursor Lipid II, makes it an attractive candidate for further drug development, particularly in an era of increasing antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to further elucidate the therapeutic potential of this novel lantibiotic.

References

The Role of Formicin in Microbial Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicin is a novel, two-component lantibiotic bacteriocin (B1578144) produced by the marine bacterium Bacillus paralicheniformis APC 1576.[1][2][3] This potent antimicrobial peptide exhibits a broad spectrum of activity against a range of Gram-positive bacteria, including clinically significant pathogens.[1][3] Its unique structural features and potent inhibitory activity make it a compelling candidate for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in microbial antagonism, its biochemical characteristics, and the experimental methodologies used for its characterization.

Introduction to this compound and its Microbial Antagonism

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that inhibit the growth of other, typically closely related, bacterial species.[1][3] Lantibiotics are a class of bacteriocins characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular ring structures.[1][3] this compound, isolated from Bacillus paralicheniformis APC 1576, a strain originally sourced from the intestine of a mackerel, is a recently discovered two-component lantibiotic.[1][3]

The antimicrobial activity of this compound is synergistic, requiring the presence of two distinct peptides, designated Frcα and Frcβ.[4] While the Frcα peptide alone shows some antimicrobial activity, the combination with the Frcβ peptide is necessary for its full and potent effect.[4] This synergistic action is a hallmark of two-component lantibiotics and contributes to its efficacy in microbial antagonism. This compound's ability to inhibit a wide array of Gram-positive pathogens, such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes, underscores its potential as a therapeutic agent.[1][3]

Biochemical and Genetic Characteristics of this compound

This compound possesses unique biochemical properties that distinguish it from other two-component lantibiotics. The Frcα peptide is noted for being less hydrophobic and one of the most positively charged α-peptides in its class, with a net charge of +2.[1][3] Conversely, the Frcβ peptide is unique in having a negative charge due to an aspartic acid residue near its C-terminus.[1][3] These distinct charge characteristics may influence its mode of action and interaction with target cell membranes.

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster, or operon, within the genome of Bacillus paralicheniformis APC 1576.[1][3] This operon contains the structural genes encoding the precursor peptides for Frcα and Frcβ, as well as genes responsible for their post-translational modification, transport out of the cell, and immunity for the producing cell.[1][3]

Quantitative Data on Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values from a comprehensive panel of organisms are detailed in the primary literature, this guide summarizes the known spectrum of activity. The purified this compound peptides have demonstrated inhibitory activity against a significant number of Gram-positive bacteria.[4]

| Target Organism Class/Genus | Activity | Notable Pathogens Inhibited |

| Lactobacilli | Broadly Active | Multiple species |

| Enterococci | Broadly Active | Multiple species |

| Staphylococci | Active | Staphylococcus aureus |

| Clostridia | Active | Clostridium difficile |

| Listeria | Active | Listeria monocytogenes |

| Bacilli | Active | Bacillus subtilis |

| Streptococci | Active | Streptococcus mutans |

This table provides a qualitative summary of this compound's antimicrobial spectrum based on available literature. For precise MIC values, refer to Collins et al., 2016.[1]

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, purification, and characterization of this compound. These protocols are based on established techniques for bacteriocin research and are adapted from the methodologies described in the primary literature on this compound.[5]

Isolation and Culturing of the Producing Organism

-

Strain Isolation: Bacillus paralicheniformis APC 1576 was isolated from the intestinal contents of a mackerel.[1][3] Samples are typically serially diluted and plated on appropriate growth media.

-